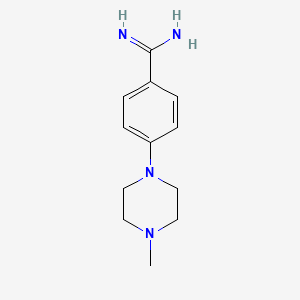

4-(4-Methylpiperazin-1-yl)benzimidamide

Description

Contextualization within Medicinal Chemistry and Chemical Biology

Medicinal chemistry is an applied science focused on the discovery and development of new therapeutic agents. A key strategy in this field is the use of specific molecular scaffolds that are known to impart desirable properties to a molecule, such as the ability to bind to a particular class of enzymes or receptors, or favorable pharmacokinetic characteristics. mdpi.com Chemical biology, in parallel, utilizes chemical tools to understand and manipulate biological systems. The compound 4-(4-methylpiperazin-1-yl)benzimidamide is a prime example of a molecule constructed from building blocks that are of significant interest to both disciplines.

The structure features a benzamidine (B55565) group, a known pharmacophore that often targets proteases, and a 4-methylpiperazine moiety, a common constituent in centrally acting agents and a group used to enhance solubility and cell permeability. The strategic combination of these fragments into a single molecule like this compound allows researchers to explore new chemical space and potentially develop probes or drug candidates with novel mechanisms of action or improved therapeutic profiles.

Overview of Benzamidine and Piperazine (B1678402) Derivatives in Contemporary Research

Both benzamidine and piperazine derivatives are extensively studied and are integral components of numerous clinically used drugs and research compounds.

Benzamidine Derivatives: The benzamidine moiety, with its C₆H₅C(NH)NH₂ structure, is a potent reversible and competitive inhibitor of trypsin and other serine proteases. wikipedia.org This inhibitory action makes it a valuable tool in protein crystallography to prevent the degradation of proteins of interest. wikipedia.org In medicinal chemistry, the benzamidine scaffold is found in pharmaceuticals such as dabigatran, an anticoagulant that functions by inhibiting thrombin, a key serine protease in the blood coagulation cascade. wikipedia.org Research continues to explore benzamidine derivatives for their potential in treating conditions where serine protease activity is dysregulated. nih.gov Furthermore, studies have shown that benzamidine derivatives can possess antimicrobial and antifungal activities. nih.gov

Piperazine Derivatives: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). This heterocycle is one of the most frequently used in the design of bioactive compounds. mdpi.comresearchgate.net Its prevalence is due to several factors: it can serve as a scaffold to correctly orient pharmacophoric groups, and its basic nature often helps to optimize the pharmacokinetic properties of a drug, such as aqueous solubility and ability to cross membranes. mdpi.com The piperazine ring is a key component in a wide array of drugs, particularly those acting on the central nervous system (CNS). nih.gov Many piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents. nih.govingentaconnect.comnih.gov Beyond the CNS, piperazine-containing compounds exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net

The following table summarizes examples of drugs and their therapeutic applications, highlighting the importance of these two scaffolds.

| Scaffold | Compound Class | Example Drug | Therapeutic Application |

| Benzamidine | Serine Protease Inhibitor | Dabigatran | Anticoagulant |

| Piperazine | Antipsychotic | Clozapine | Schizophrenia |

| Piperazine | Antidepressant | Vortioxetine | Major Depressive Disorder |

| Piperazine | Anxiolytic | Buspirone | Anxiety Disorders |

| Piperazine | Anticancer | Imatinib | Chronic Myeloid Leukemia |

Significance of the this compound Moiety in Bioactive Compounds

The this compound moiety combines the structural features of both benzamidine and a substituted piperazine. While research specifically detailing the biological activity of this exact compound is not widespread, the significance of its constituent parts in more complex molecules is well-documented.

The (4-methylpiperazin-1-yl)phenyl group is a recurring motif in various bioactive compounds. For instance, it is a key component of the kinase inhibitor Imatinib and is present in the clinical candidate AZD6703, a p38α MAP kinase inhibitor developed for treating inflammatory diseases. nih.gov In these contexts, the N-methylpiperazine group is often introduced to enhance aqueous solubility and bioavailability.

The combination of this solubilizing group with a benzimidamide functional group suggests a rational design strategy. A molecule like this compound could be designed as a potential serine protease inhibitor, with the (4-methylpiperazin-1-yl)phenyl portion serving to optimize pharmacokinetic properties and potentially providing additional interactions with the target enzyme. For example, novel pyridone derivatives containing a 4-methylpiperazin-1-yl group have been investigated as multi-target agents for diabetic nephropathy, demonstrating anti-inflammatory and anti-fibrotic activity. nih.gov Similarly, benzimidazole (B57391) derivatives incorporating this moiety have been synthesized and evaluated for antimicrobial activity. nih.gov

The strategic inclusion of the this compound moiety in larger molecules represents a powerful approach in drug discovery, aiming to blend the target-binding capabilities of the benzamidine core with the favorable drug-like properties conferred by the substituted piperazine ring.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-15-6-8-16(9-7-15)11-4-2-10(3-5-11)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTSILGVNPSMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Benzimidamide and Its Structural Analogs

Strategic Approaches to the Synthesis of Benzimidamide Core Structures

Development of Precursor Synthons

The primary precursor for the synthesis of 4-(4-methylpiperazin-1-yl)benzimidamide is 4-((4-methylpiperazin-1-yl)methyl)benzonitrile (B18828). A common and efficient method for the preparation of this key intermediate involves the nucleophilic substitution of a benzylic halide with 1-methylpiperazine (B117243).

For instance, the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and in the presence of a base like potassium carbonate, affords 4-((4-methylpiperazin-1-yl)methyl)benzonitrile in good yields. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

Table 1: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

| Starting Material 1 | Starting Material 2 | Reagents/Solvents | Product | Yield | Reference |

| 4-Chloromethylbenzonitrile | 1-Methylpiperazine | K₂CO₃, Xylene | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | - | researchgate.net |

| 4-Chloromethylbenzonitrile | 1-Methylpiperazine | Ethanol, Water | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | High | researchgate.net |

Amidination Reactions and Optimized Conditions

The conversion of the nitrile group of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile into the benzimidamide is most classically achieved via the Pinner reaction. researchgate.net This two-step process first involves the treatment of the nitrile with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas to form an imino ester hydrochloride, commonly known as a Pinner salt. researchgate.net This intermediate is typically not isolated.

The subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the desired amidine. researchgate.net For the synthesis of the unsubstituted this compound, purging the reaction mixture with ammonia gas is the standard procedure. researchgate.net

Table 2: General Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Nitrile, Anhydrous Alcohol | Dry HCl gas | Imino ester hydrochloride (Pinner salt) | researchgate.net |

| 2 | Imino ester hydrochloride | Ammonia gas | Amidine | researchgate.net |

A general experimental procedure for the Pinner reaction involves charging a reactor with ethanolic HCl, followed by the addition of the nitrile. The mixture is stirred at a slightly elevated temperature (e.g., 40 °C) for several hours. After completion, the reaction is cooled, and ammonia gas is purged through the mixture until a basic pH is achieved. The addition of ammonium (B1175870) carbonate can also be employed. The final product is then isolated through filtration and purification steps. researchgate.net

Alternative methods for amidine synthesis from nitriles include reactions promoted by zinc(II) species, which facilitate the nucleophilic addition of an amine to the nitrile. wikipedia.org

Integration of the 4-Methylpiperazin-1-yl Moiety

The introduction of the 4-methylpiperazin-1-yl group is a key step that can be achieved at different stages of the synthesis, either by constructing the piperazine-containing benzonitrile (B105546) precursor or by introducing it to a pre-formed benzimidazole (B57391) ring system.

Amination Reactions and Coupling Strategies

As previously discussed in section 2.1.1, a primary strategy for integrating the 4-methylpiperazin-1-yl moiety is through the nucleophilic substitution reaction between 1-methylpiperazine and a suitable electrophile, such as 4-chloromethylbenzonitrile. researchgate.net Another approach involves the reductive amination of an aldehyde with an amine. For example, 4-formylbenzonitrile could potentially be reacted with 1-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the desired benzonitrile precursor.

Regioselective Functionalization of Benzene (B151609) Rings

The synthesis of specifically substituted analogs requires precise control over the regiochemistry of the reactions on the benzene ring. In the context of synthesizing the precursor 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, the starting material, 4-chloromethylbenzonitrile, already possesses the desired 1,4-disubstitution pattern. Further functionalization of the benzene ring, if required for analog synthesis, would necessitate the careful selection of starting materials with the appropriate substitution pattern or the use of directing group strategies in electrophilic aromatic substitution reactions.

Diversification and Derivatization Strategies

The structural framework of this compound offers several points for diversification to explore structure-activity relationships. These modifications can be introduced on the benzamidine (B55565) core, the piperazine (B1678402) ring, or the N-methyl group.

The amidine functionality itself is a versatile handle for further chemical transformations. For instance, the amidine can undergo cyclization reactions to form various heterocyclic systems. The reaction of benzamidines with α-keto acids can lead to the formation of 2-aryl quinazolines. researchgate.net Additionally, the reaction of benzamidines with dicarboxylic acid hydrazides can produce 1,2,4-triazole (B32235) derivatives. nih.gov

Furthermore, N-substituted analogs of this compound can be synthesized. For example, reacting the intermediate Pinner salt with a primary or secondary amine instead of ammonia would yield N-substituted amidines. The synthesis of N-aryl benzamides has been reported through various coupling methodologies, which could potentially be adapted for the synthesis of N-aryl benzamidines.

Derivatization can also be performed on the piperazine nitrogen. For instance, N-acylation of the piperazine nitrogen can be achieved by reacting with acylating agents like acetic anhydride. mdpi.com This allows for the introduction of a variety of substituents to probe their effect on biological activity.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reactants | Product Class | Reference |

| Cyclization | Benzamidine, α-Keto Acid | 2-Aryl Quinazoline | researchgate.net |

| Cyclization | Benzamidine, Dicarboxylic Acid Hydrazide | 1,2,4-Triazole | nih.gov |

| N-Acylation | Piperazine moiety, Acetic Anhydride | N-Acetylpiperazine derivative | mdpi.com |

Synthesis of Substituted Aryl and Heteroaryl Derivatives

The synthesis of N-substituted aryl and heteroaryl derivatives of this compound can be strategically achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then further reacted with appropriate amines. eprajournals.comnih.govbohrium.comresearchgate.netrsc.org This two-step approach allows for the late-stage introduction of the aryl or heteroaryl moiety, enabling the creation of a diverse library of analogs from a common intermediate.

The key starting material for this approach is 4-((4-methylpiperazin-1-yl)methyl)benzonitrile. This precursor can be synthesized through various reported methods. The general synthetic strategy involves the formation of an intermediate imidate from the benzonitrile, followed by condensation with an aryl or heteroaryl amine.

A plausible synthetic route begins with the reaction of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile with an alcohol, such as ethanol, in the presence of a strong acid catalyst like hydrogen chloride to form the corresponding ethyl imidate hydrochloride, often referred to as a Pinner salt. This intermediate is typically not isolated and is directly reacted with a substituted aniline (B41778) or a heteroaromatic amine to yield the desired N-aryl or N-heteroaryl-4-(4-methylpiperazin-1-yl)benzimidamide derivative.

The synthesis of various substituted aryl- and heteroarylpiperazine precursors is also well-documented, providing a wide range of building blocks for creating diverse analogs. elsevierpure.comnih.govnih.gov For instance, a series of N-(1H-Benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides has been synthesized, demonstrating the feasibility of coupling complex heterocyclic systems with a piperazine core. mdpi.com

Table 1: Examples of Substituted Aryl and Heteroaryl Amines for Derivative Synthesis

| Amine Type | Example Compound |

| Substituted Aniline | 4-Fluoroaniline |

| 3,4-Dichloroaniline | |

| 4-Methoxyaniline | |

| Heteroaryl Amine | 2-Aminopyridine |

| 2-Aminopyrimidine | |

| 3-Aminoquinoline |

This table presents potential starting materials for the synthesis of derivatives and does not represent successfully synthesized final products.

Generation of Conformationally Restricted Analogs

To investigate the bioactive conformation and potentially enhance binding affinity to biological targets, conformationally restricted analogs of this compound are of significant interest. These analogs aim to limit the rotational freedom of the piperazine ring and the benzimidamide group.

One strategy to achieve conformational rigidity is through the introduction of bicyclic systems that incorporate the piperazine moiety. For example, the synthesis of octahydropyrido[1,2-a]pyrazin-6-ones has been described as a method to create conformationally restricted piperazine analogues. nih.gov This approach involves the stereocontrolled synthesis of a lactam intermediate which establishes the desired trans-configuration in the final bicyclic product. nih.gov

Another approach involves the synthesis of piperazinopiperidine amide analogs, which can serve as a template for creating structurally diverse and conformationally constrained molecules. rsc.org The synthesis can be designed in both a "forward" and "reverse" manner, allowing for comprehensive exploration of the chemical space around the core scaffold. rsc.org Furthermore, the introduction of rigid linkers, such as a trans-butenyl group between the piperazine and an aryl amide, has been shown to optimize receptor binding affinity and selectivity in related series of compounds. nih.gov The synthesis of bicyclic piperazinone derivatives has also been reported as a means to create constrained peptide mimetics, a strategy that could be adapted to the benzimidamide scaffold. doi.org

Table 2: Strategies for Conformational Restriction

| Strategy | Approach | Potential Outcome |

| Bicyclic Piperazines | Synthesis of octahydropyrido[1,2-a]pyrazin-6-ones | Locked piperazine conformation |

| Piperazinopiperidine Amides | Convergent synthesis of a piperazinopiperidine nucleus | Structurally diverse and constrained analogs |

| Rigid Linkers | Incorporation of a trans-alkene between piperazine and aryl groups | Reduced rotational freedom of the linker |

| Bicyclic Piperazinones | Adaptation of peptide mimetic synthesis | Constrained backbone conformation |

This table outlines conceptual strategies for generating conformationally restricted analogs based on existing literature for related compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce environmental impact and improve efficiency. For the synthesis of this compound and its analogs, several green approaches can be envisioned, focusing on catalytic methods and the reduction of waste.

Catalytic Methods for Enhanced Efficiency and Selectivity

The development of catalytic methods for the synthesis of benzimidazoles, which are structurally related to benzimidamides, offers valuable insights into greener synthetic routes. Various solid catalysts have been employed for the condensation of o-phenylenediamines with aldehydes or orthoesters under solvent-free conditions, providing products in good to excellent yields. nih.gov These catalysts are often recoverable and reusable, adding to the sustainability of the process. nih.govchemmethod.com

For the direct synthesis of the amidine functionality, microwave-assisted methods have shown promise. For instance, the treatment of heterocyclic amides with titanium tetrachloride (TiCl4) in the presence of amines under microwave irradiation can yield the corresponding amidines. rsc.org This technique can significantly reduce reaction times compared to conventional heating. researchgate.netnih.govnih.govarkat-usa.org

Table 3: Examples of Catalysts Used in the Synthesis of Related Heterocycles

| Catalyst | Reaction Type | Conditions | Advantages |

| Nano-Ni(II)/Y zeolite | Condensation | Solvent-free | Good to excellent yields |

| [PVP-SO3H]HSO4 | Condensation | Solvent-free (80 °C) or EtOH (RT) | Excellent yields, reusable catalyst |

| p-Toluenesulfonic acid | Condensation | Grinding, solvent-free | High efficiency, simple workup |

| H2O2/TiO2 P25 nanoparticles | Condensation | Solvent-free | Excellent yields |

This table showcases catalysts used for the synthesis of benzimidazoles, which could potentially be adapted for benzimidamide synthesis.

Solvent-Free and Reduced-Waste Synthetic Protocols

Solvent-free reaction conditions represent a cornerstone of green chemistry, minimizing the use of volatile and often hazardous organic solvents. The synthesis of benzimidazoles has been successfully achieved under solvent-free conditions through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, sometimes facilitated by solid catalysts. eprajournals.combohrium.com These methods not only reduce waste but can also simplify product isolation.

A related green approach is the use of sustainable solvents like ethanol in catalyst-free syntheses of substituted benzimidazoles at room temperature, which offers high atom economy and avoids toxic waste formation. bohrium.com Furthermore, one-pot multicomponent reactions, sometimes assisted by microwave irradiation, can streamline synthetic sequences, reduce the number of workup and purification steps, and consequently minimize waste generation. arkat-usa.orgmdpi.com While not yet specifically reported for this compound, the successful application of these green protocols to structurally similar compounds suggests their potential for the development of more environmentally benign syntheses of the target molecule and its derivatives. chemmethod.com

Elucidation of Molecular Interactions and Biological Target Engagement of 4 4 Methylpiperazin 1 Yl Benzimidamide Derivatives

Identification and Validation of Molecular Targets

The identification of molecular targets is a critical step in the development of new therapeutic agents. For derivatives of 4-(4-methylpiperazin-1-yl)benzimidamide, this has been achieved through a combination of enzyme inhibition studies, receptor binding profiling, and detailed analysis of protein-ligand interactions.

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been shown to inhibit a range of enzymes, with a particular emphasis on kinases. However, their inhibitory activity is not limited to this class of enzymes.

One study investigated substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives as potential inhibitors of Plasmodium falciparum adenylosuccinate lyase (PfADSL), an essential enzyme in the purine (B94841) metabolism of the malaria parasite. nih.gov In silico molecular docking studies of these derivatives predicted good binding affinities to the PfADSL receptor, with binding energies ranging from -6.85 to -8.75 kcal/mol, suggesting their potential as antimalarial agents. nih.gov

Beyond parasitic enzymes, other research has focused on human enzymes. For instance, a novel quinazolinone series of inhibitors of p38α MAP kinase was identified, with a clinical candidate, AZD6703, featuring a 4-methylpiperazin-1-yl moiety. nih.gov This compound demonstrated potent inhibition of the p38α MAP kinase. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Binding Energy) |

| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives | Plasmodium falciparum adenylosuccinate lyase (PfADSL) | -6.85 to -8.75 kcal/mol (Binding Energy) nih.gov |

| AZD6703 | p38α MAP kinase | Potent inhibitor (specific IC50 not provided in abstract) nih.gov |

| Benzofuran-piperazine hybrids | Cyclin-dependent kinase 2 (CDK2) | 40.91 - 52.63 nM (IC50) nih.gov |

Receptor Binding and Modulation Profiling

The this compound scaffold is also a key feature in compounds designed to interact with various G-protein coupled receptors (GPCRs).

Research into arylpiperazine derivatives with a terminal benzamide (B126) fragment revealed moderate binding affinity for dopamine (B1211576) D2 receptors, although they showed a lack of affinity for serotonin (B10506) (5-HT) receptors. nih.gov Another study on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which share the piperazine (B1678402) core, identified them as a new class of opioid receptor antagonists. nih.gov Specifically, several of these analogues displayed subnanomolar inhibitory constants (Ke) at the kappa opioid receptor and high selectivity over mu and delta opioid receptors. nih.gov

Furthermore, derivatives of benzylpiperazine have been explored as ligands for sigma-1 (σ1) receptors, which are involved in nociceptive signaling. These studies have led to the identification of potent σ1 receptor antagonists.

| Derivative Class | Target Receptor | Binding Affinity (Ki/Ke) |

| Arylpiperazines with terminal benzamide | Dopamine D2 Receptors | Moderate affinity (specific Ki not provided) nih.gov |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | Subnanomolar Ke values nih.gov |

Protein-Ligand Interaction Analysis

Molecular docking and pharmacophore modeling are computational techniques that provide insights into how a ligand can bind to its protein target. These methods have been instrumental in understanding the interactions of this compound derivatives.

For kinase inhibitors, the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is a frequently utilized structural feature. nih.gov It is proposed that the terminal nitrogen of the piperazinyl methyl group is protonated at physiological pH, enabling it to form a hydrogen bond with the carbonyl oxygen of specific amino acid residues in the activation loop of kinases like BCR-ABL. nih.gov

In the case of PfADSL inhibitors, molecular docking studies of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives have been used to predict their binding modes within the active site of the enzyme. nih.gov Similarly, for inhibitors of cyclin-dependent kinase 2 (CDK2), molecular docking has been employed to understand the binding interactions of benzofuran-piperazine hybrids within the kinase domain. nih.gov The insights from these computational studies are crucial for the rational design of more potent and selective inhibitors.

Investigation of Mechanisms of Action at the Cellular and Subcellular Levels

Understanding how these compounds affect cellular processes is key to elucidating their therapeutic potential. Research has focused on their interference with signaling pathways and their modulation of specific protein kinases.

Interference with Key Signal Transduction Pathways

Derivatives of this compound have been shown to potently interfere with critical signal transduction pathways that are often dysregulated in diseases like cancer.

A notable example is the inhibition of the BCR-ABL signaling pathway. A derivative, CHMFL-ABL/KIT-155, exhibited strong antiproliferative activities against cancer cell lines driven by BCR-ABL by blocking its mediated signaling pathways. nih.gov This interference leads to the arrest of the cell cycle and the induction of apoptosis. nih.gov Similarly, another derivative, CHMFL-ABL-121, was found to strongly affect BCR-ABL mediated signaling pathways, also resulting in apoptosis and cell cycle arrest at the G0/G1 phase. researchgate.net

The epidermal growth factor receptor (EGFR) signaling pathway is another important target. This pathway is crucial for cell proliferation, growth, survival, and differentiation. mdpi.com Dysregulation of EGFR signaling is implicated in various cancers. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also a target. Aberrant FGFR signaling is an oncogenic driver in many solid tumors. nih.gov Chimeric kinases resulting from chromosomal translocations involving FGFR1 lead to the constitutive activation of downstream oncogenic signaling cascades. nih.gov

Modulation of Protein Kinase Activity (e.g., EGFR, BCR-Abl, Lck, FGFR1)

The this compound moiety is a common feature in a multitude of potent protein kinase inhibitors.

BCR-Abl: Several derivatives have been developed as highly potent inhibitors of the BCR-Abl kinase, including mutants that are resistant to existing therapies. For instance, CHMFL-ABL/KIT-155 potently inhibited purified ABL kinase with an IC50 of 46 nM. nih.gov Another derivative, CHMFL-ABL-121, showed an IC50 of 2 nM against wild-type ABL kinase. researchgate.net AKE-72, a diarylamide 3-aminoindazole derivative, displayed an IC50 of less than 0.5 nM against wild-type BCR-ABL. nih.gov

Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a crucial role in T-cell signaling. While specific inhibitors based on the this compound scaffold are not prominently reported, the development of Lck inhibitors often involves pyrimidine-based scaffolds which are also present in some of the more complex derivatives discussed. nih.gov

FGFR1: The development of FGFR1 inhibitors is an active area of research. The binding of inhibitors to the ATP binding site of the kinase domain is a primary mechanism to suppress FGFR1 activation. nih.gov While specific data on this compound derivatives as FGFR1 inhibitors is limited in the provided context, the general principles of kinase inhibition by related structures are applicable.

| Kinase Target | Derivative/Compound | Inhibitory Concentration (IC50) |

| BCR-Abl (wild-type) | CHMFL-ABL/KIT-155 | 46 nM nih.gov |

| BCR-Abl (wild-type) | CHMFL-ABL-121 | 2 nM researchgate.net |

| BCR-Abl (wild-type) | AKE-72 | <0.5 nM nih.gov |

| CDK2 | Benzofuran-piperazine hybrids | 40.91 - 52.63 nM nih.gov |

Functional Receptor Antagonism/Agonism (e.g., H4 receptor)

Derivatives of this compound have been investigated for their activity at the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily involved in inflammatory and immune responses. nih.govnih.gov The H4R is a significant target for the development of therapeutics for conditions such as allergic rhinitis, asthma, and pruritus. nih.gov

Research into a series of 1,3,5-triazine (B166579) derivatives incorporating the 4-methylpiperazin-1-yl moiety has revealed their potential as H4R antagonists. In a study focused on these compounds, their affinity for the H4R was evaluated, and their functional activity was assessed through cAMP and β-arrestin assays. nih.gov The majority of the synthesized compounds displayed moderate to good affinity for the H4R, with Kᵢ values greater than 100 nM. nih.gov

One of the most promising compounds from this series, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 6), exhibited a Kᵢ value of 63 nM. nih.gov Functional assays confirmed that this compound, along with others in the series, acts as an antagonist at the H4R. nih.gov This antagonistic activity is significant as H4R antagonists have been shown to possess anti-inflammatory and analgesic effects in various preclinical models. nih.gov

The table below summarizes the H4R binding affinity for a selection of these triazine derivatives.

| Compound | Structure | Kᵢ (nM) for H4R | Functional Activity |

| Compound 6 | 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 63 | Antagonist |

| Other Analogs | Varied substitutions on the triazine core | >100 | Antagonist |

Note: This interactive table is based on data presented in the text. Specific structures for "Other Analogs" are not provided to maintain focus on the core findings.

Biophysical Characterization of Compound-Target Complexes

The interaction of small molecule ligands, such as derivatives of this compound, with their biological targets can be characterized by examining the thermodynamic and kinetic parameters of binding. These parameters provide insight into the forces driving complex formation and the stability of the resulting complex.

While direct thermodynamic data for the binding of this compound derivatives to the H4 receptor is not extensively available in the public domain, studies on structurally related benzamidine (B55565) derivatives binding to the serine protease trypsin offer valuable insights. Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic signatures of these interactions. researchgate.net

The electronic properties of the substituents on the benzamidine ring also influence binding affinity. A trend was observed where more polar substituents led to weaker inhibition of trypsin, likely due to the greater stabilization of the more polar inhibitors in the aqueous solvent compared to the less polar, more potent inhibitors. researchgate.net

The thermodynamic parameters for the binding of some p-substituted benzamidines to trypsin are presented in the table below.

| Substituent | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| H | -6.8 | -3.5 | -3.3 |

| CH₃ | -7.1 | -3.2 | -3.9 |

| OCH₃ | -7.0 | -3.8 | -3.2 |

| Cl | -7.2 | -4.5 | -2.7 |

Note: This interactive table is based on analogous data and is for illustrative purposes to demonstrate the types of thermodynamic parameters obtained from such studies.

The kinetics of binding, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ), are crucial for understanding the duration of a drug's action at its target. While specific kinetic data for this compound derivatives are not readily found in published literature, general principles of ligand-receptor kinetics can be discussed.

Techniques such as surface plasmon resonance (SPR) are commonly used to measure the on- and off-rates of ligand binding to a target protein immobilized on a sensor surface. These parameters determine the equilibrium dissociation constant (K₋), a measure of binding affinity.

For H4 receptor antagonists, a long residence time at the receptor, which corresponds to a slow kₒբբ, is often a desirable property as it can lead to a more sustained pharmacological effect. The chemical structure of the ligand plays a critical role in determining these kinetic parameters. For instance, the presence of specific functional groups can form strong and stable interactions within the binding pocket, thereby slowing down the dissociation of the compound.

Future research employing techniques like SPR would be invaluable in elucidating the kinetic profile of this compound derivatives at the H4 receptor and other potential biological targets. Such studies would provide a more complete picture of their structure-activity relationship and their potential as therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 4 Methylpiperazin 1 Yl Benzimidamide Analogs

Influence of the 4-(4-Methylpiperazin-1-yl)benzimidamide Scaffold on Biological Potency

The scaffold of this compound serves as the fundamental framework upon which biological activity is built. The combination of the rigid, aromatic benzamidine (B55565) and the flexible, basic piperazine (B1678402) ring creates a molecule with distinct regions for target interaction and physicochemical modulation.

The benzamidine group, a benzene (B151609) ring substituted with an amidine functional group, is a well-established pharmacophore crucial for target recognition, particularly with enzymes like serine proteases. Benzamidine is known to be used in managing inflammatory conditions of the oral cavity. drugbank.com Its mechanism of interaction often involves the positively charged amidinium group forming strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the active site of a target protein. researchgate.netresearchgate.net

Research on the binding of benzamidine to trypsin, a model serine protease, reveals that the specific orientation of the amidine group relative to the benzene ring is critical for optimal interaction. researchgate.netresearchgate.net The planarity and electronic conjugation between the two groups can be disrupted by a slight tilt, which paradoxically aligns the nitrogen atoms of the amidine perfectly with the carboxylate oxygen atoms of the key aspartate residue (Asp189) in the enzyme's binding pocket. researchgate.net This precise geometric and electrostatic complementarity underscores the role of the benzamidine moiety as a primary anchor for molecular recognition. Swapping the benzamide (B126) group for aliphatic counterparts has been shown to render inhibitors inactive, demonstrating the moiety's essential contribution to binding affinity. nih.gov

The 4-methyl group on the piperazine ring provides several key contributions:

Solubility and Lipophilicity : The N-methylpiperazine group can significantly enhance aqueous solubility, a crucial factor for drug delivery and bioavailability. acs.org

Selectivity : The choice of an N-alkyl group can influence selectivity. For instance, in the development of the drug Infigratinib, an N-ethylpiperazine group was selected because it helped prevent the inhibition of cytochrome P450 isoforms, thereby improving the drug's safety profile. nih.gov

Pharmacophore Component : In many biologically active compounds, the arylpiperazine motif is a core part of the pharmacophore, allowing for specific interactions at the orthosteric site of receptors. nih.gov

The replacement of a piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine (B122466), has been shown in some instances to cause a significant drop in biological activity, highlighting the privileged structural role of the piperazine moiety. nih.gov

Systematic Exploration of Substituent Effects

Modifying the core scaffold of this compound through the addition of various substituents is a fundamental strategy in medicinal chemistry to fine-tune its biological and pharmacological properties.

Altering the substitution pattern on the benzamidine's aromatic ring can profoundly affect binding affinity by modifying the molecule's electronics, sterics, and lipophilicity. nih.gov Structure-activity relationship studies on related benzimidazole (B57391) derivatives show that substitutions at various positions on the aromatic ring significantly influence anti-inflammatory activity. nih.govnih.gov

For example, adding electron-withdrawing groups like trifluoromethyl (–CF3) or chloro (–Cl) to the aromatic ring can enhance potency in certain contexts. nih.gov Conversely, introducing bulky groups may lead to steric clashes within the binding pocket, reducing affinity. The position of the substituent is also critical; studies on benzamides have shown that an amino group can increase inhibitory capacity, but further derivatization of that amino group often diminishes the effect. nih.gov

The following table summarizes hypothetical data based on published findings for related compound classes, illustrating the impact of aromatic ring substitutions.

| Substituent (R) | Position on Ring | Effect on Binding Affinity (IC₅₀) | Reference Finding |

| H | - | Baseline | - |

| 4-CF₃ | para | Increased Affinity (Lower IC₅₀) | Potent activity noted with CF₃ groups. nih.gov |

| 4-Cl | para | Increased Affinity (Lower IC₅₀) | Favorable activity with Cl groups. nih.gov |

| 4-CH₃ | para | Decreased Affinity (Higher IC₅₀) | Minor changes like methyl substitution led to decreased activity. nih.gov |

| 3-Amino | meta | Increased Affinity (Lower IC₅₀) | Addition of an amino group can increase inhibitory capacity. nih.gov |

| 3-Dimethylamino | meta | Decreased Affinity (Higher IC₅₀) | Derivatization of the amino group tended to negatively affect affinity. nih.gov |

This table is for illustrative purposes and synthesizes general principles from cited literature.

Modifications to the piperazine ring, particularly at the N-4 position currently occupied by a methyl group, offer another avenue for optimizing molecular interactions. Changing the size and nature of the N-alkyl substituent can impact potency, selectivity, and metabolic stability.

Studies on various piperazine-containing compounds have demonstrated that substituents on the piperazine unit are important for their inhibitory activity. nih.gov For instance, synthesizing a series of compounds with different N-(piperazin-1-yl)alkyl side chains revealed that the nature of these chains significantly influences anticancer activity. nih.gov The goal of such modifications is often to explore new interactions within the target's binding site or to improve pharmacokinetic properties. nih.govmdpi.com

| Piperazine Modification | Example Substituent | Potential Impact on Activity | Reference Finding |

| N-Alkyl Chain Length | -CH₂CH₃ (Ethyl) | May alter selectivity or potency. | N-ethylpiperazine chosen to avoid CYP450 inhibition in Infigratinib. nih.gov |

| N-Alkyl Chain Branching | -CH(CH₃)₂ (Isopropyl) | Could enhance hydrophobic interactions or cause steric hindrance. | SAR studies show piperazine substituents are important for activity. nih.gov |

| Introduction of Polar Groups | -(CH₂)₂-OH (Hydroxyethyl) | May increase solubility and introduce new hydrogen bonding opportunities. | Piperazine is often used to improve hydrophilicity. researchgate.net |

| Ring Replacement | Morpholine | Generally leads to a significant decrease in activity. | Replacement with morpholine or pyrrolidine reduced activity. nih.gov |

This table is for illustrative purposes and synthesizes general principles from cited literature.

Conformational Analysis and Bioactive Conformations

The biological function of a flexible molecule like this compound is not determined by its static structure but by the specific three-dimensional shape, or "bioactive conformation," it adopts when binding to its target. ub.edu This conformation may not be the molecule's lowest energy state in solution. ub.edu The process of a ligand binding to a protein can occur through either a "conformational selection" mechanism, where the protein binds to a pre-existing active conformation of the ligand, or an "induced fit" mechanism, where the active conformation is formed only upon interaction with the protein. researchgate.netub.edu

For the benzamidine portion of the molecule, a key conformational feature is the dihedral angle between the plane of the benzene ring and the amidine group. researchgate.net Studies have shown that a non-planar, tilted conformation is often the bioactive one, as it allows for optimal electrostatic alignment with complementary residues in the target's active site. researchgate.netresearchgate.net

Identifying the bioactive conformation is a critical step in rational drug design. chemrxiv.org One powerful technique involves creating conformationally constrained analogs that "lock" the molecule into a specific shape. If a rigid analog shows high activity, its conformation is inferred to be close to the bioactive conformation of the flexible parent molecule. nih.gov This knowledge can then be used to design new, more potent, and selective compounds.

Preferred Conformations in Solution and Bound States

The conformation of this compound is primarily defined by the rotational freedom around several key single bonds. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. sigmaaldrich.com In N-methyl piperidine (B6355638), an analogous structure, the chair and twist conformers are in equilibrium. sigmaaldrich.com The methyl group on the piperazine nitrogen can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.

Molecular modeling studies on similar benzamidine-based inhibitors of enzymes like factor Xa have highlighted the importance of the spatial arrangement of the amidine group for potent activity. acs.org The conformation of the molecule when bound to its biological target may differ significantly from its preferred conformation in solution. This induced-fit model suggests that the molecule can adapt its shape to optimize interactions within the binding pocket.

Conformational Flexibility and Its Role in Target Engagement

The ability of this compound and its analogs to adopt different conformations is integral to their biological activity. This conformational flexibility allows the molecule to explore a wider range of interactions with its biological target, potentially leading to higher binding affinity.

The piperazine ring, while preferentially in a chair conformation, can undergo ring-flipping to an alternative chair form or adopt transient boat or twist-boat conformations. This flexibility can be crucial for positioning the substituent groups optimally for interaction with the target protein. The linkage between the piperazine and the phenyl ring also possesses rotational freedom, allowing the two moieties to orient themselves independently to a certain degree.

Studies on related inhibitor classes have demonstrated the importance of this flexibility. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, the orientation of the benzamide moiety and substituents on the piperidine ring were critical for their activity as activators of hypoxia-inducible factor 1 pathways. derpharmachemica.com The ability of the molecule to present a specific pharmacophore, a particular three-dimensional arrangement of functional groups, is a direct consequence of its conformational flexibility.

The energetic cost of adopting a specific "bioactive" conformation is also a key consideration. If the bioactive conformation is significantly higher in energy than the ground state conformation in solution, the binding affinity will be reduced. Therefore, medicinal chemists often aim to design analogs that are pre-organized in a conformation that is close to the bioactive one, thereby minimizing the entropic penalty upon binding.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Derivation of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound analogs would typically involve a series of steps. First, a dataset of compounds with a common structural scaffold and their corresponding measured biological activities (e.g., IC50 or Ki values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.

Various molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecule's physicochemical properties. The next step is to select a subset of these descriptors that are most relevant to the biological activity. This is often achieved using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS).

For instance, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors identified constitutional descriptors such as the number of double bonds and the number of oxygen atoms as being important for activity. openpharmaceuticalsciencesjournal.com The resulting QSAR model is an equation that relates the biological activity to the selected descriptors. The predictive power of the model is then rigorously validated using both internal and external validation methods. A study on benzylidene hydrazine (B178648) benzamide derivatives yielded a QSAR equation with a high correlation coefficient (r = 0.921), indicating a strong relationship between the descriptors and the anticancer activity. unair.ac.id

The table below illustrates the kind of data that would be used to build a QSAR model for a hypothetical series of analogs.

| Compound ID | Structure Modification | Biological Activity (IC50, nM) |

| 1 | This compound | 50 |

| 1a | R = -CH2CH3 | 75 |

| 1b | R = -H | 120 |

| 1c | X = -F | 30 |

| 1d | X = -Cl | 45 |

This is a hypothetical data table for illustrative purposes.

Integration of Physicochemical Descriptors and Molecular Features

A robust QSAR model typically incorporates a variety of descriptors that capture the electronic, steric, hydrophobic, and topological properties of the molecules. These descriptors provide a comprehensive representation of the molecular features that are important for biological activity.

Physicochemical Descriptors:

LogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

Aqueous Solubility (LogS): An important property for drug absorption and distribution.

Molecular Features (3D Descriptors):

Comparative Molecular Field Analysis (CoMFA): This method generates 3D fields around the molecules to represent their steric and electrostatic properties. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors found that hydrophobic character was crucial for activity. researchgate.netresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, but it also includes descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

Pharmacophore models: These models define the essential 3D arrangement of functional groups required for biological activity. A five-point pharmacophore model for aminophenyl benzamide derivatives included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netresearchgate.net

The integration of these diverse descriptors allows for the development of highly predictive QSAR models. For example, a 3D-QSAR study on piperazine-carboxamide inhibitors of fatty acid amide hydrolase (FAAH) utilized CoMSIA to guide the design of new potent inhibitors. nih.gov Similarly, a QSAR study on mTORC1 inhibitors based on piperazine derivatives identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index as being significant. mdpi.com

The insights gained from these QSAR models can then be used to virtually screen large libraries of compounds and to prioritize the synthesis of new analogs with improved biological activity.

Computational and Theoretical Investigations of 4 4 Methylpiperazin 1 Yl Benzimidamide

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule binds to a target protein and to identify new potential drug candidates from large compound libraries.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about its binding mode and the key interactions that stabilize the complex. For derivatives of benzamidine (B55565) and benzimidazole (B57391), which are structurally related to 4-(4-Methylpiperazin-1-yl)benzimidamide, docking studies have successfully elucidated these interactions. nih.govnih.gov These studies typically reveal a set of crucial interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that define the compound's binding affinity and specificity.

Table 1: Predicted Interaction Types for this compound

| Molecular Fragment | Potential Interacting Residues (Example) | Type of Interaction |

|---|---|---|

| Benzimidamide | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bonding, Salt Bridge |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| Methylpiperazine | Leucine, Valine, Alanine | Hydrophobic Interactions |

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. creative-biostructure.com

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the target's binding site, and molecules are ranked based on their predicted binding affinity or how well they fit. nih.gov A compound like this compound could be identified as a "hit" in an SBVS campaign against a specific target, such as a kinase or protease. Subsequently, this hit can serve as a template for designing more potent and selective inhibitors. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. creative-biostructure.com This method uses the knowledge of known active ligands, such as this compound, to identify other compounds with similar properties. nih.gov Techniques used in LBVS include:

Similarity Searching: This involves screening databases for molecules with a high degree of structural or physicochemical similarity to the known active ligand. creative-biostructure.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model generated from this compound would feature an aromatic ring, a hydrogen bond donor, and other specific features that could be used to screen libraries for novel compounds possessing the same arrangement. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model built with this compound and its analogs could predict the activity of new, untested molecules. researchgate.net

The benzimidazole scaffold, a core feature of the target compound, is considered a "privileged structure" in medicinal chemistry and has been successfully used as a basis for ligand-based virtual screening to identify new therapeutic agents. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding.

Once a docking pose is obtained, MD simulations are used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. nih.gov A stable complex will exhibit low RMSD values, indicating that the ligand remains securely bound in the active site. mdpi.com

For a complex involving this compound, MD simulations would track the persistence of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts. The analysis can reveal whether these interactions are stable over time or transient. Furthermore, methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 2: Key Metrics in MD Simulation Analysis

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and converging RMSD values suggest a stable complex. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over the simulation trajectory. | Persistent hydrogen bonds indicate critical interactions for complex stability. |

Both proteins and ligands are flexible entities, and their conformations can change upon binding. MD simulations are crucial for characterizing these dynamic changes. A large-scale study confirmed that ligands rarely bind in their lowest energy conformation and often experience conformational rearrangements. nih.gov

Simulations can show how the binding of this compound might induce conformational changes in the target protein. For instance, the binding of a ligand can cause flexible loops near the active site to close over it, or it can induce shifts in the orientation of entire protein domains or secondary structure elements like alpha-helices. nih.gov In one study, the binding of an inverse agonist led to the outward extension of key residues like Phe328 and Glu331 to accommodate the ligand. nih.gov Conversely, the ligand itself may adopt a higher-energy, "bioactive" conformation to achieve optimal interactions within the binding site, a phenomenon that can be quantified by calculating the ligand's strain energy. nih.gov

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. researchgate.net These methods can be applied to this compound to calculate various molecular properties.

By performing DFT calculations, one can determine the optimized molecular geometry, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, these theoretical calculations can be correlated with experimental spectroscopic data. For example:

Vibrational Frequencies: DFT can predict the infrared (IR) and Raman spectra of the compound. Comparing the calculated vibrational frequencies with experimental spectra helps in the definitive assignment of vibrational modes. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts validates the predicted molecular structure. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). This allows for the interpretation of the observed electronic transitions within the molecule. researchgate.net

Such studies, which have been successfully performed on related benzimidazole derivatives, provide a comprehensive structural and electronic characterization of the molecule, bridging the gap between theoretical models and experimental observations. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics for compounds like this compound.

Molecular Electrostatic Potential (MEP) analysis is a key component of understanding the electronic landscape of a molecule. The MEP map highlights the regions of electron excess (negative potential) and electron deficiency (positive potential), which are crucial for predicting non-covalent interactions, such as hydrogen bonding. For the 4-methylpiperazine moiety, theoretical calculations and experimental charge density studies on related compounds reveal distinct electrostatic features. For instance, in a study of the freebase form of a similar compound containing a 4-methylpiperazine group, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group were identified as the most electronegative regions, indicating their propensity to act as hydrogen bond acceptors. mdpi.com Conversely, the amine and amide N-H groups represent the most electropositive regions, making them likely hydrogen bond donors. mdpi.com Such analysis is vital for predicting how this compound might orient itself within a biological binding pocket.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For aromatic heterocyclic compounds, these orbitals are typically distributed across the π-system. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals, providing insights into the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Data from Electronic Structure Analysis of a Related Benzimidazole Derivative

| Computational Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity, likely localized on the benzimidazole ring system. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity, likely distributed over the aromatic system. |

| HOMO-LUMO Gap | 4.4 eV | Suggests good kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Indicates a polar nature, which influences solubility and intermolecular interactions. |

Note: The data in this table is representative of a typical benzimidazole derivative and is for illustrative purposes. Actual values for this compound would require specific calculations.

Theoretical Interpretation of Spectroscopic Data (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts have become a standard tool for confirming molecular structures. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with high accuracy. arxiv.org These calculations provide a set of theoretical chemical shifts that can be compared with experimental data. Recent advancements have seen the use of machine learning models to refine these predictions, achieving mean absolute errors as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in complex molecules. arxiv.org This synergy of theoretical and experimental data provides a high degree of confidence in the assigned structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. These calculations predict the positions and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For a molecule like this compound, characteristic vibrational frequencies for the C=N of the imidamide, the C-N bonds of the piperazine (B1678402) ring, and the aromatic C-H bonds can be predicted. researchgate.net Comparing the computed spectrum with the experimental FT-IR spectrum helps in the assignment of the observed absorption bands to specific molecular vibrations. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Piperazine-Containing Aromatic Compound

| Spectroscopic Data | Theoretical Prediction | Experimental Observation |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.2 - 7.8 | 7.1 - 7.7 |

| ¹³C NMR (δ, ppm) - Piperazine CH₂ | 45 - 55 | 46 - 54 |

| IR (cm⁻¹) - C=N Stretch | ~1640 | ~1635 |

| IR (cm⁻¹) - Aromatic C-H Stretch | ~3050 | ~3045 |

Note: This table provides an illustrative example of the correlation between theoretical predictions and experimental data for a compound with similar functional groups. Specific values for this compound would need to be determined through dedicated studies.

Advanced Computational Methodologies

Beyond the fundamental electronic structure and spectroscopic analysis, advanced computational techniques are employed to predict the compound's behavior in a biological context and to guide its optimization as a potential drug candidate.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its protein target is a primary goal of computer-aided drug design. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are two of the most rigorous computational methods for calculating the relative binding free energies of a series of related ligands. researchgate.netnih.gov

These methods are based on the principles of statistical mechanics and involve creating a non-physical, or "alchemical," pathway to transform one molecule into another through a series of small, discrete steps in a molecular dynamics simulation. researchgate.netnih.gov By calculating the free energy change for each step, the total free energy difference between the two molecules can be determined. When this is done for the ligands both in solution and in the protein binding site, the relative binding free energy (ΔΔG) can be calculated. These methods have been successfully applied to a wide range of targets, including G-protein coupled receptors (GPCRs), with reported root mean square errors (RMSE) often below 1.5 kcal/mol when compared to experimental data. nih.gov For a compound like this compound, FEP or TI could be used to predict how modifications to its structure, such as altering substituents on the benzimidazole ring or the piperazine moiety, would affect its binding affinity to a specific target.

Table 3: Representative Results from a Free Energy Perturbation Study on a Series of Kinase Inhibitors

| Ligand Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| H to F substitution | -0.8 ± 0.2 | -0.6 |

| Methyl to Ethyl group | -0.3 ± 0.3 | -0.2 |

| Phenyl to Pyridyl | +1.2 ± 0.4 | +1.0 |

Note: This table illustrates the typical accuracy of FEP calculations in predicting the impact of small chemical modifications on binding affinity. The data is representative and not specific to this compound.

AI/Machine Learning Approaches in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling rapid screening of vast chemical spaces and the generation of novel molecules with desired properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of machine learning in chemistry. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of benzimidamide derivatives, a QSAR model could be trained on their experimentally determined potencies to predict the activity of new, untested analogs, including this compound.

Generative Models: More advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecules from scratch. nih.gov These models can be trained on large databases of known drugs and can be conditioned to generate molecules with specific desirable properties, such as high predicted binding affinity for a target, good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. preprints.org Such models could be employed to generate novel analogs of this compound with potentially improved therapeutic characteristics.

Property Prediction: Machine learning models are also extensively used to predict a wide range of physicochemical and ADMET properties. nih.gov For this compound, ML models can provide rapid predictions for properties like solubility, permeability, metabolic stability, and potential off-target effects, which are critical for its development as a drug candidate. researchgate.net

Table 4: Application of AI/ML Models in Drug Discovery

| AI/ML Model | Application | Example Use Case for a Benzimidamide Series |

| Random Forest | QSAR, Property Prediction | Predicting inhibitory activity against a target kinase. |

| Support Vector Machine (SVM) | Classification, QSAR | Classifying compounds as active or inactive. |

| Recurrent Neural Network (RNN) | Generative Design | Generating novel benzimidamide scaffolds. |

| Graph Convolutional Network (GCN) | Property Prediction | Predicting ADMET properties based on molecular graph structure. |

Unveiling the Chemical Biology and Translational Potential of this compound

The chemical compound this compound is a notable molecule within the broader class of benzimidazoles and benzamides, which are recognized for their diverse pharmacological activities. nih.govnih.govresearchgate.net This article delves into the chemical biology applications and translational research potential of this specific compound, exploring the design of chemical probes, its utility in mechanistic studies, and strategies to enhance its performance in preclinical settings.

Chemical Biology Applications and Translational Research Potential

The structural features of 4-(4-Methylpiperazin-1-yl)benzimidamide, particularly the benzimidamide core, make it an intriguing candidate for development as a chemical tool to investigate biological systems. The piperazine (B1678402) moiety is also a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological samples. nih.gov These probes typically consist of a reactive group or "warhead" that covalently binds to the target, a linker, and a reporter tag for detection. pharmacophorejournal.com

While specific labeled analogs of this compound have not been extensively documented in publicly available literature, the synthesis of such probes can be conceptualized based on established methodologies for similar compound classes. The synthesis of a key precursor, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been described, providing a viable starting point for the elaboration into labeled probes. tandfonline.comgoogle.com

The general approach to creating labeled analogs would involve the incorporation of a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine), a biotin (B1667282) moiety for affinity purification, or a radiolabel (e.g., ¹⁸F, ¹¹C) for imaging studies. nih.govnih.gov For instance, a "clickable" alkyne or azide (B81097) handle could be introduced onto the benzimidamide scaffold, allowing for the subsequent attachment of a variety of reporter tags via click chemistry. evitachem.com This modular approach facilitates the generation of a diverse set of probes for different applications.

The synthesis of radiolabeled benzamide (B126) analogs has been reported for applications in positron emission tomography (PET) imaging. google.comnih.gov For example, ¹⁸F-labeled benzimidazole (B57391) carboxamide derivatives have been developed as PARP-1 inhibitors for in vivo imaging. nih.gov A similar strategy could be envisioned for this compound, where a suitable precursor is synthesized for subsequent radiofluorination.

Table 1: Potential Labeled Analogs of this compound and Their Applications

| Labeled Analog Type | Reporter Tag Example | Potential Application |

| Fluorescent Probe | Fluorescein-isothiocyanate (FITC) | Cellular imaging, flow cytometry |

| Affinity Probe | Biotin | Target protein pull-down and identification |

| Radiolabeled Probe | Fluorine-18 (¹⁸F) | In vivo PET imaging of target distribution |

| Clickable Probe | Terminal Alkyne | Versatile labeling with various reporter tags |

Labeled analogs of this compound would be invaluable tools for target deconvolution and pathway mapping. mit.edu An affinity probe, such as a biotinylated version, could be used to isolate the protein targets of the compound from cell lysates. The captured proteins can then be identified using mass spectrometry-based proteomics, providing direct evidence of the compound's binding partners.

Furthermore, activity-based probes with a reactive warhead derived from the benzimidamide scaffold could be employed to covalently label the active sites of target enzymes. This approach not only identifies the targets but also provides information about their functional state. The development of benzimidazole-based clickable probes for labeling protein arginine deiminases (PADs) showcases the feasibility of this strategy. evitachem.com

Once the direct targets are identified, these chemical probes can be used to map the biological pathways modulated by the compound. For instance, treating cells with a fluorescently labeled analog could allow for the visualization of its subcellular localization and its co-localization with known pathway components.

Understanding the precise mechanism of action of a compound is crucial for its development as a therapeutic agent. Analogs of this compound can be designed to probe complex biological processes and to investigate the molecular basis of drug resistance.

By systematically modifying the structure of this compound, a library of analogs can be generated to probe structure-activity relationships (SAR). nih.govnih.govnih.gov These analogs can help to define the key pharmacophoric features required for biological activity and to dissect the compound's interaction with its target(s). For example, altering the substitution pattern on the benzimidazole ring or modifying the methylpiperazine group could reveal critical binding interactions.

The use of photo-affinity probes, which can be cross-linked to their targets upon photo-irradiation, is another powerful technique to map binding sites and identify interacting partners within a protein complex.

Drug resistance is a major challenge in the development of new therapeutics. For classes of compounds like benzimidazoles, resistance can emerge through various mechanisms, including mutations in the target protein that prevent drug binding or increased expression of drug efflux pumps. nih.govgoogle.combldpharm.com

In the context of kinase inhibitors, which share some structural similarities with the subject compound, resistance is a well-studied phenomenon. mdpi.com For example, mutations in the kinase domain can lead to a loss of inhibitor binding. The study of dinitrobenzamide resistance in Mycobacterium smegmatis has also revealed common resistance mechanisms with other drug classes. nih.gov

To understand potential resistance mechanisms to this compound, resistant cell lines could be generated by prolonged exposure to the compound. Whole-genome sequencing of these resistant cells could then identify mutations in the target protein or other genes that contribute to the resistant phenotype. Furthermore, labeled analogs of the compound could be used to compare binding to the wild-type and mutant targets, providing a molecular explanation for the loss of efficacy.

The optimization of the in vitro pharmacological properties of a compound is a critical step in the drug discovery process. This often involves a medicinal chemistry campaign to improve potency, selectivity, and metabolic stability. nih.govnih.govnih.gov

For benzamide and benzimidazole derivatives, several strategies have been employed to enhance their performance. nih.govnih.gov These include:

Structure-Activity Relationship (SAR) Studies: As mentioned previously, systematic modification of the chemical structure can lead to analogs with improved potency and selectivity. For example, optimization of the benzamide fragment of a series of DPP-4 inhibitors led to a significant increase in activity. nih.gov

Fragment-Based and Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods can be used to design analogs that fit more effectively into the binding site. This approach can guide the synthesis of more potent and selective compounds.

Modification of Physicochemical Properties: The piperazine moiety in this compound can be modified to fine-tune the compound's solubility, permeability, and metabolic stability. For instance, the introduction of different substituents on the piperazine ring can impact these properties. nih.gov

Table 2: Illustrative SAR Data for a Series of Benzamide Analogs (Hypothetical)

This table is for illustrative purposes only and is based on general principles of medicinal chemistry, as specific data for this compound is not available.

| Compound | R1 Group | R2 Group | Target IC₅₀ (nM) |

| Analog 1 | H | H | 500 |

| Analog 2 | F | H | 250 |

| Analog 3 | H | Cl | 100 |

| Analog 4 | F | Cl | 50 |

Information regarding "this compound" is not available in the public domain.

Specifically, no data could be retrieved on the following topics outlined in the request:

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 4-(4-Methylpiperazin-1-yl)benzimidamide Derivatives